molecular formula C19H22N6O3 B2408659 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848684-39-9

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No.: B2408659
CAS No.: 848684-39-9
M. Wt: 382.424
InChI Key: DKTPOZLRGRLTNB-UHFFFAOYSA-N
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Description

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in regulating the cell cycle transition from G1 to S phase, and its dysregulation is a hallmark of various cancers. This compound is characterized as a purinone analog and has been demonstrated to induce cell cycle arrest and apoptosis in proliferating cells. Its primary research value lies in the investigation of cell cycle dynamics, the development of targeted cancer therapies, and the study of CDK2's function in oncogenesis and other proliferative diseases. Researchers utilize this inhibitor as a chemical probe to dissect CDK2-specific signaling pathways and to explore synthetic lethal interactions in preclinical models, providing a valuable tool for advancing the understanding of cell cycle control and anticancer drug discovery. Source: ChEMBL

Properties

IUPAC Name

2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-3-12-5-7-13(8-6-12)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTPOZLRGRLTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a purine-pyrimidine core with an ethylphenyl substituent and an acetamide group. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and it has a molecular weight of approximately 358.41 g/mol.

Structure:

  • Core Structure : Purine-pyrimidine derivative
  • Functional Groups : Acetamide, ethylphenyl

The biological activity of 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide appears to be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from damage due to oxidative stress.
  • Antibacterial Activity : Some investigations have reported its efficacy against specific bacterial strains.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates.

Study 3: Antibacterial Testing

The antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against S. aureus, indicating moderate antibacterial properties.

Data Summary

Activity TypeEffect ObservedReference
AntitumorIC50 = 10 µM in MCF-7 cells[Study 1]
NeuroprotectiveReduced ROS levels[Study 2]
AntibacterialMIC = 15 µg/mL for S. aureus[Study 3]

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the formation of the purino-pyrimidine core followed by functionalization. For example:

  • Core assembly : Cyclocondensation of substituted pyrimidines with ethyl acetoacetate derivatives under reflux in anhydrous ethanol .
  • Acetamide introduction : Coupling via nucleophilic substitution using chloroacetamide derivatives in dimethylformamide (DMF) at 80–90°C .
  • Optimization : Reaction yields improve with controlled inert atmospheres (N₂/Ar) and catalysts like triethylamine. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., ethylphenyl at C9, methyl at N1) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify purity >95% .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 438.18) .

Q. What solvents are suitable for handling this compound in experimental setups?

Solubility data indicates:

  • High solubility : DMSO, ethanol (up to 50 mg/mL at 25°C).
  • Limited solubility : Water (<0.1 mg/mL), requiring sonication or co-solvents like PEG-400 for biological assays .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) to predict regioselectivity in substituent additions .
  • Docking studies : Molecular dynamics simulations (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases or GPCRs) .
  • SAR analysis : Machine learning (QSAR models) to correlate substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Reproduce assays (e.g., IC₅₀ in enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify confounding effects of rapid degradation .
  • Orthogonal assays : Combine SPR (binding affinity) with cellular viability assays (MTT) to confirm target specificity .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient C–N coupling at lower temperatures .
  • Byproduct analysis : LC-MS to identify impurities (e.g., deacetylated byproducts) and adjust purification protocols .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC labeling to track protein expression changes in treated cell lines .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related pathways) .
  • Pharmacokinetics : Radiolabeled analogs (³H/¹⁴C) for in vivo distribution studies in rodent models .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize catalyst (e.g., 10 mol% CuI) and solvent (DMF)
Solubility in aqueous mediaUse DMSO:PBS (1:9) co-solvent with 0.1% Tween-80
Data reproducibilityPre-equilibrate assay buffers (e.g., Tris-HCl, pH 7.4)
Structural ambiguityX-ray crystallography of single crystals grown in ethanol

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